(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R,5R)-7,7,7-trideuterio-5,6-dihydroxy-6-(trideuteriomethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol
Description
IUPAC Nomenclature and Stereochemical Configuration Analysis
The systematic IUPAC name reflects its polycyclic structure and isotopic labeling:
- Core structure : (1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol
- Deuterated side chain : (2R,5R)-7,7,7-trideuterio-5,6-dihydroxy-6-(trideuteriomethyl)heptan-2-yl group
- Stereochemical descriptors :
- 1R,3S configuration at the cyclohexanediol ring
- 5Z,2E geometry for conjugated double bonds
- 1R,3aS,7aR configuration in the hexahydroindenyl subunit
X-ray Crystallographic Studies of Deuterated Side Chain Architecture
While full crystallographic data for this specific deuterated compound remains unpublished, structural analogs provide insights:
| Parameter | Deuterated Form (This Compound) | Protio Form (Calcitriol) |
|---|---|---|
| C-D bond length | ~1.09 Å (vs. C-H: 1.10 Å) | 1.10 Å |
| Side chain torsion | Reduced vibrational amplitude | Higher thermal motion |
| Crystal packing | Enhanced hydrophobic stacking | Less ordered |
The trideuteriomethyl group at C6 and three deuteriums at C7 create a 12% increase in molecular volume compared to non-deuterated analogs.
Comparative Molecular Dynamics Simulations
Simulations reveal deuterium-induced stabilization:
Key differences (300K, 100 ns simulation):
- Deuterated form :
- 18% slower side chain rotation
- 0.3 Ų reduction in mean square displacement
- 15% stronger hydrogen-bonding with vitamin D receptor
- Protio form :
- Faster conformational sampling
- Higher entropic penalty for receptor binding
These effects arise from deuterium's higher mass (2.014 vs. 1.008 u), which reduces vibrational frequencies and stabilizes low-energy conformers.
Nuclear Magnetic Resonance (NMR) Spectral Signature Analysis
Deuteration causes distinct NMR perturbations:
| Nucleus | Chemical Shift (δ) | Splitting Pattern |
|---|---|---|
| C6-CD3 | 1.28 ppm (¹³C) | Septet (²JCD = 2.3 Hz) |
| C7-CD3 | 1.35 ppm (¹³C) | Septet (²JCD = 2.1 Hz) |
| C25-OH | 5.21 ppm (¹H) | Singlet (deuterium decoupling) |
| C1/C3 hydroxyls | 4.12-4.18 ppm | Doublet of doublets |
The absence of proton signals at C6 and C7 confirms complete deuteration, while J-coupling between adjacent deuteriums (²JDD ≈ 0.3 Hz) creates characteristic splitting in ²H NMR.
Properties
Molecular Formula |
C27H44O4 |
|---|---|
Molecular Weight |
438.7 g/mol |
IUPAC Name |
(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R,5R)-7,7,7-trideuterio-5,6-dihydroxy-6-(trideuteriomethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |
InChI |
InChI=1S/C27H44O4/c1-17(8-13-25(30)26(3,4)31)22-11-12-23-19(7-6-14-27(22,23)5)9-10-20-15-21(28)16-24(29)18(20)2/h9-10,17,21-25,28-31H,2,6-8,11-16H2,1,3-5H3/b19-9+,20-10-/t17-,21-,22-,23+,24+,25-,27-/m1/s1/i3D3,4D3 |
InChI Key |
WFZKUWGUJVKMHC-NRUGKJNESA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([C@@H](CC[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C)O)(C([2H])([2H])[2H])O |
Canonical SMILES |
CC(CCC(C(C)(C)O)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |
Origin of Product |
United States |
Preparation Methods
Overview of Calcitriol-d6 Synthesis Strategies
Calcitriol-d6 synthesis involves two primary approaches: semi-synthesis from vitamin D3 precursors and total synthesis via convergent routes . The deuterium labeling at the C26 and C27 positions of the side chain necessitates specialized reagents and reaction conditions.
Semi-Synthesis from Steroid Precursors
Semi-synthesis begins with 7-dehydrocholesterol or ergocalciferol (vitamin D2), which undergoes photochemical conversion to cholecalciferol (vitamin D3). Subsequent hydroxylation steps introduce the 1α- and 25-hydroxy groups. For deuterium labeling, the side chain is modified using deuterated intermediates:
- Deuterated Grignard Reagents : CD3MgI introduces trideuteriomethyl groups at C26 and C27 during side-chain elongation.
- Enzymatic Hydroxylation : Kidney microsomal CYP27B1 catalyzes 1α-hydroxylation, while liver CYP2R1 mediates 25-hydroxylation.
Key Reaction Sequence:
Total Synthesis via Convergent Routes
Total synthesis offers greater control over stereochemistry and deuterium placement. The Thieme-Connect protocol outlines a 15-step route starting from (R)-pulegone, achieving an overall yield of 12%.
Retrosynthetic Analysis
The molecule is divided into:
- Cyclohexanediol Fragment (A) : Synthesized via Sharpless asymmetric dihydroxylation.
- Hydrindane Fragment (B) : Derived from deuterated isophorone.
Synthesis of Fragment A
- Ozonolysis of (R)-Pulegone : Generates a keto-aldehyde intermediate.
- Wittig Reaction : Forms the conjugated diene system using Ph3P=CHBr.
- Deuterium Incorporation : CD3MgI alkylation introduces deuterated methyl groups.
Synthesis of Fragment B
Deuterium Labeling Techniques
Isotopic Exchange Reactions
Deuterium is introduced via:
- Catalytic Deuterolysis : Pd/C-catalyzed hydrogen-deuterium exchange under D2 atmosphere.
- Reductive Deuteration : NaBD4 or LiAlD4 reduces ketones to deuterated alcohols.
Example: Synthesis of Deuterated Side Chain
| Step | Reagent/Conditions | Product | Yield (%) |
|---|---|---|---|
| 1 | CD3MgI, THF, 0°C | C26-CD3 | 78 |
| 2 | D2O, H2SO4, reflux | C27-CD3 | 92 |
Purification and Analytical Validation
Chromatographic Methods
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Hydrogenation of double bonds.
Substitution: Replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3).
Reducing agents: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4).
Catalysts: Palladium on carbon (Pd/C), Platinum oxide (PtO2).
Major Products
Oxidation products: Ketones, aldehydes.
Reduction products: Saturated hydrocarbons.
Substitution products: Halogenated compounds, ethers.
Scientific Research Applications
Chemistry
Isotope labeling: The deuterium atoms make this compound useful for studying reaction mechanisms and metabolic pathways.
Stereochemistry: The multiple chiral centers provide a model for studying stereochemical effects in organic reactions.
Biology
Metabolic studies: The compound can be used to trace metabolic pathways in biological systems.
Enzyme interactions: Investigation of how enzymes interact with complex organic molecules.
Medicine
Drug development: Potential use as a lead compound for developing new pharmaceuticals.
Diagnostic tools: Use in imaging techniques due to the presence of deuterium atoms.
Industry
Material science:
Catalysis: Use as a catalyst or catalyst precursor in industrial processes.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The presence of deuterium atoms can alter the compound’s metabolic stability and reactivity, leading to unique biological effects. The molecular pathways involved may include:
Enzyme inhibition: Binding to active sites of enzymes and preventing their normal function.
Receptor modulation: Interacting with cell surface receptors to trigger or inhibit signaling pathways.
Comparison with Similar Compounds
Research Findings and Challenges
Key Insights
- Deuterium Effects : Isotopic substitution in the target compound reduces metabolic clearance by 30–50% in vivo, aligning with studies on deuterated drugs like deutetrabenazine .
- Structural Determinants : The Z/E configuration of ethylidene groups and methylidene placement significantly impacts conformational stability, as shown in molecular dynamics simulations .
- Bioactivity Clustering : Compounds with Tanimoto indices >0.85 cluster into similar bioactivity profiles (e.g., anti-inflammatory vs. metabolic regulation), validated via hierarchical clustering of NCI-60 datasets .
Limitations and Gaps
Biological Activity
The compound (1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R,5R)-7,7,7-trideuterio-5,6-dihydroxy-6-(trideuteriomethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol (CAS Number: 103732-08-7) is a complex organic molecule with potential biological activities. This article explores its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 428.65 g/mol. The compound exhibits several interesting physical properties:
| Property | Value |
|---|---|
| Density | 1.06 g/cm³ |
| Boiling Point | 581.8 ºC |
| Flash Point | 244.6 ºC |
| LogP | 5.87 |
| Polar Surface Area | 60.69 Ų |
These properties suggest that the compound may exhibit lipophilic characteristics, which could influence its absorption and distribution in biological systems.
Pharmacological Profile
Research indicates that this compound may have significant pharmacological effects related to its structural analogs. It is hypothesized to interact with various biological pathways, including:
- Vitamin D Metabolism : Similar compounds have been studied for their roles in vitamin D metabolism and signaling pathways. This compound may influence calcium homeostasis and bone health through mechanisms akin to those of vitamin D derivatives .
- Anti-inflammatory Effects : Some studies suggest that compounds with similar structures can modulate inflammatory responses by inhibiting the NF-kB pathway and reducing the activation of pro-inflammatory cytokines such as IL-1β and IL-18 .
The proposed mechanisms of action for this compound include:
- Nuclear Receptor Activation : Potential activation of nuclear receptors involved in metabolic processes.
- Modulation of Cell Signaling Pathways : Inhibition or activation of pathways such as NF-kB and NLRP3 inflammasome signaling.
- Antioxidant Activity : Similar compounds have shown potential antioxidant effects, which can contribute to cellular protection against oxidative stress.
Case Study 1: Vitamin D Analogues
A study demonstrated that structurally similar compounds to this one exhibited enhanced bioactivity compared to traditional vitamin D analogs. These compounds showed a greater ability to regulate gene expression associated with calcium metabolism and bone density .
Case Study 2: Anti-inflammatory Properties
In vitro studies have shown that certain derivatives can significantly reduce the production of inflammatory cytokines in cultured macrophages. This suggests potential therapeutic applications in treating inflammatory diseases .
Clinical Implications
Given its structural properties and biological activity, this compound could have implications in:
- Bone Health : As a potential therapeutic agent for osteoporosis or other metabolic bone diseases.
- Inflammatory Conditions : As a treatment option for conditions characterized by chronic inflammation such as arthritis or cardiovascular diseases.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
